2-Chloro-4-hydroxybenzonitrile

Overview

Description

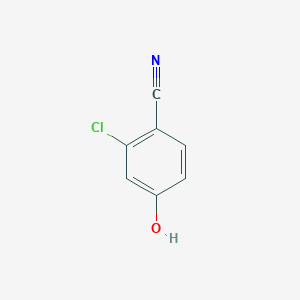

2-Chloro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H4ClNO. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and a hydroxyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Preparation from 2-Chloro-4-aminobenzonitrile via Diazotization and Hydrolysis

One of the most established methods for preparing 2-chloro-4-hydroxybenzonitrile involves the diazotization of 2-chloro-4-aminobenzonitrile followed by hydrolysis to introduce the hydroxy group at the para position relative to the nitrile.

Procedure Summary:

- Starting Material: 2-chloro-4-aminobenzonitrile

- Reagents: Concentrated sulfuric acid, sodium nitrite, water, urea

- Conditions:

- The amine is dissolved in concentrated sulfuric acid and water and heated to 49–61 °C.

- The solution is cooled to 0–6 °C, and sodium nitrite solution is added dropwise to form the diazonium salt.

- After stirring for several hours, urea is added to quench excess nitrite.

- The mixture is then heated with 50% sulfuric acid at 74–81 °C until nitrogen evolution ceases.

- Isolation: The product precipitates and is filtered, then recrystallized from water.

- Yield and Purity: Approximately 62.5% yield with melting point around 160 °C.

This method is classical and widely used due to its straightforward approach to replacing the amino group with a hydroxy group via diazonium chemistry.

Nucleophilic Aromatic Substitution of 2-Chloro-4-methoxybenzonitrile

Another route involves the demethylation of 2-chloro-4-methoxybenzonitrile to yield the hydroxy derivative. This method leverages nucleophilic aromatic substitution (SNAr) where the methoxy group is replaced by a hydroxyl group.

Key Features:

- Starting Material: 2-chloro-4-methoxybenzonitrile

- Reagents: Alkali metal phenoxides or hydroxides (e.g., potassium hydroxide), solvents like chlorobenzene

- Conditions:

- The potassium salt of the phenol is prepared by reacting phenol with potassium hydroxide in chlorobenzene under reflux.

- The dry potassium phenoxide is then reacted with 4-methoxybenzonitrile derivatives at elevated temperatures (230–280 °C) in a metal bath.

- Anisole (methoxybenzene) is distilled off as a by-product, indicating demethylation.

- Workup: The reaction mixture is cooled, washed with petroleum ether, dissolved in water, treated with charcoal, acidified to pH 1 with hydrochloric acid, and the hydroxybenzonitrile is precipitated and dried.

- Yields: High yields reported, typically 76–89% depending on conditions.

This method is advantageous for its high yield and the ability to recover the methoxy by-product (anisole), making it economically attractive for industrial applications.

Direct Cyanation and Hydroxylation via Oxime Intermediates

A more recent and environmentally friendly approach involves the synthesis of benzonitriles via oxime intermediates, which can be adapted for substituted benzonitriles like this compound.

Method Outline:

- Step 1: Conversion of 2-chloro-4-hydroxybenzaldehyde to the corresponding oxime using hydroxylamine hydrochloride.

- Step 2: Dehydration of the oxime to the nitrile using dehydrating agents such as phosphorus oxychloride or thionyl chloride.

- Alternative: One-pot synthesis where oximation and dehydration occur sequentially without isolation of the oxime.

- Advantages: Reduced solvent use, lower energy consumption, and minimized waste generation.

- Catalysts: Acid catalysts or ionic liquids have been reported to facilitate these transformations efficiently.

Though specific data for this compound are limited, this method is promising for green chemistry applications and scalable synthesis.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-4-aminobenzonitrile | NaNO2, H2SO4, urea; 0–81 °C | ~62.5 | Classical diazotization and hydrolysis |

| 2 | 2-chloro-4-methoxybenzonitrile | KOH, chlorobenzene; 230–280 °C | 76–89 | Demethylation via nucleophilic substitution |

| 3 | 2-chloro-4-hydroxybenzaldehyde | Hydroxylamine HCl, POCl3 or SOCl2; one-pot possible | Variable | Green synthesis via oxime dehydration |

Detailed Research Findings and Analysis

- Thermal Conditions: The demethylation method requires high temperatures (230–280 °C) to drive the reaction and distill off anisole, which is a key indicator of reaction progress and by-product formation.

- Reaction Monitoring: Distillation of anisole allows quantitative monitoring of demethylation efficiency, with yields correlating to the amount of anisole recovered.

- Purification: Acidification to pH 1 and charcoal treatment are critical steps to remove impurities and isolate pure this compound with melting points consistent with literature (102–111 °C).

- Environmental Considerations: The oxime dehydration route offers a greener alternative by reducing solvent waste and energy consumption, aligning with modern sustainable chemistry goals.

- Industrial Relevance: The nucleophilic substitution/demethylation method is favored industrially due to its scalability, high yield, and recovery of valuable by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form complex aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

Arylthioamides: Formed through substitution reactions.

6-Aminophenanthridines: Synthesized via Suzuki-Miyaura coupling reactions

Scientific Research Applications

2-Chloro-4-hydroxybenzonitrile is a chemical compound with the molecular formula . It has a role in the synthesis of various chemical compounds .

Synthesis Applications

- Synthesis of 6-aminophenanthridines: this compound can be used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction .

- Preparation of Hydroxybenzonitriles: Hydroxybenzonitriles can be prepared using different methods, such as reacting 4-methoxybenzonitrile with sodium or potassium phenoxides . For example, 4-cresol can be dissolved in a solution of potassium hydroxide and water, then added dropwise to boiling chlorobenzene to produce potassium 4-methylphenoxide . Similarly, 2-methoxybenzonitrile can react with sodium phenoxide to yield 2-hydroxybenzonitrile .

- Green Chemistry Applications: Synthesis of various carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-selenium bonds using copper nanoparticles under greener conditions .

- Pharmaceutical Synthesis: Synthesis of bioactive natural products and their analogs at room temperature, including antibiotics, polyketides, macrolides, and terpenes . Biocatalysis, including the use of enzymes such as oxynitrilases, aldolases, ketoreductases, and nitrile hydratases, plays a role in the synthesis of pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 2-chloro-4-hydroxybenzonitrile involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-4-hydroxybenzenecarbonitrile

- 3-Chloro-4-cyanophenol

- 4-Chloro-5-ethynylpyrimidin-2-amine

Uniqueness

2-Chloro-4-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Biological Activity

2-Chloro-4-hydroxybenzonitrile, also known as chlorinated phenolic compound, has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a phenolic structure with a chlorine atom and a hydroxyl group attached to the benzene ring. Its chemical properties make it soluble in organic solvents such as chloroform and benzene, which is significant for its biological applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances its reactivity, allowing it to participate in hydrogen bonding and other interactions that may modulate enzyme activity or receptor binding.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Antimicrobial Activity : Its structural features suggest potential antimicrobial properties, making it a candidate for further exploration in drug development.

- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, which could be relevant for therapeutic applications.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing antibacterial agents.

Cytotoxicity and Anticancer Potential

In vitro studies have indicated that this compound may possess cytotoxic effects on cancer cell lines. A notable study highlighted its ability to induce apoptosis in human cancer cells, pointing towards its potential as an anticancer agent . The mechanisms involved include the activation of caspase pathways and modulation of cell cycle progression.

Case Studies

Applications in Medicine

The unique properties of this compound make it a promising candidate for pharmaceutical applications. Its role as a pharmacophore suggests that it could be used to develop new drugs targeting bacterial infections or cancer therapies. Additionally, its derivatives may enhance the efficacy of existing treatments by modifying their pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-hydroxybenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves chlorination of 4-hydroxybenzonitrile using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalyst (e.g., dimethylformamide, DMF). For example, POCl₃ in anhydrous conditions at 80–100°C for 6–12 hours yields the chlorinated product. Optimization includes adjusting molar ratios (e.g., 1:1.2 substrate:POCl₃), solvent selection (e.g., dichloromethane for milder conditions), and monitoring via TLC or HPLC. Post-reaction neutralization with ice-water and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, hydroxy proton at δ 5.5–6.0 ppm).

- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~3200–3400 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 153 (C₇H₄ClNO⁺).

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Cross-reference with CAS data (CAS RN 3336-16-1) .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Test solubility gradients using solvent mixtures (e.g., ethanol:water 70:30) .

- Stability : Stable at room temperature in dry, dark conditions. Decomposes above 200°C; avoid prolonged exposure to strong acids/bases. Store at 0–6°C under inert atmosphere .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the vibrational spectra and electronic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate harmonic vibrational frequencies. Apply scaling factors (e.g., 0.961 for IR) to align with experimental data. Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Software packages like Gaussian or ORCA are recommended .

Q. What strategies resolve contradictions in reported reaction yields or spectral data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate synthetic protocols (e.g., reagent purity, inert atmosphere).

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with NIST reference spectra .

- Interlaboratory Validation : Collaborate to cross-verify data using standardized methods .

Q. How does the electronic effect of the chloro and hydroxy substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and -OH groups activate the nitrile for nucleophilic substitution or Suzuki-Miyaura coupling. Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in THF/water. Monitor regioselectivity via DFT calculations (e.g., Fukui indices) .

Q. Safety and Best Practices

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and sealed goggles. Use fume hoods for synthesis/purification.

- Spill Management : Neutralize with sodium bicarbonate; collect in hazardous waste containers.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Properties

IUPAC Name |

2-chloro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDVAWDNVWLHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343866 | |

| Record name | 2-Chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3336-16-1 | |

| Record name | 2-Chloro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.